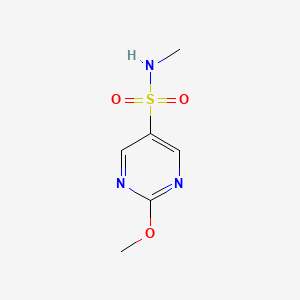

2-Methoxy-N-methylpyrimidine-5-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O3S |

|---|---|

Molecular Weight |

203.22 g/mol |

IUPAC Name |

2-methoxy-N-methylpyrimidine-5-sulfonamide |

InChI |

InChI=1S/C6H9N3O3S/c1-7-13(10,11)5-3-8-6(12-2)9-4-5/h3-4,7H,1-2H3 |

InChI Key |

CTVATQFDEAQXRP-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CN=C(N=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformative Strategies

Advanced Synthetic Pathways to 2-Methoxy-N-methylpyrimidine-5-sulfonamide

The construction of this compound can be efficiently achieved through logical, sequential reactions that build upon foundational chemical principles. These pathways often leverage commercially available precursors to ensure accessibility and scalability.

Multi-step Reaction Sequences

A common and practical approach to the synthesis of the target compound involves a two-step reaction sequence starting from a suitable pyrimidine (B1678525) base. This method focuses on first introducing the sulfonyl chloride group onto the pyrimidine ring, followed by amination to complete the sulfonamide moiety.

The initial step is the chlorosulfonylation of a 2-methoxypyrimidine (B189612) precursor. While direct chlorosulfonylation of pyrimidines can be challenging due to the electron-deficient nature of the ring system, the presence of activating groups can facilitate the reaction. nih.gov For analogous structures, this transformation is often carried out using potent sulfonating agents. The intermediate, 2-methoxypyrimidine-5-sulfonyl chloride, is a key component in this synthetic route.

Table 1: Illustrative Conditions for Chlorosulfonylation of Pyrimidine Analogs

| Reactant | Reagent | Solvent | Temperature | Yield |

| 2-Thiouracil | Chlorosulfonic Acid, Thionyl Chloride | None | 120 °C | Good |

This data is based on the synthesis of an analogous pyrimidine sulfonyl chloride and serves as a model for the synthesis of the 2-methoxy derivative. nih.gov

The second step involves the reaction of the generated 2-methoxypyrimidine-5-sulfonyl chloride with methylamine (B109427). This is a standard nucleophilic substitution reaction where the amine displaces the chloride on the sulfonyl group to form the stable sulfonamide bond. utdallas.edu This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct.

Table 2: General Conditions for Sulfonamide Formation

| Substrate | Reagent | Base | Solvent |

| Aryl/Heteroaryl Sulfonyl Chloride | Methylamine | Pyridine or Triethylamine | Dichloromethane or THF |

These represent typical conditions for the amination of sulfonyl chlorides.

Synthetic Routes from Commercial Pyrimidine Precursors

The accessibility of synthesis is greatly enhanced by the availability of key starting materials. 2-Methoxypyrimidine is a commercially available compound, making it a convenient starting point for the multi-step synthesis described above. scbt.comsigmaaldrich.comchemscene.com

The synthetic pathway originating from this precursor follows the sequence of chlorosulfonylation and subsequent amination. Furthermore, the key intermediate, 2-methoxypyrimidine-5-sulfonyl chloride (CAS 1108654-53-0) , is listed by several chemical suppliers. chemsrc.combldpharm.comsigmaaldrich.com This allows for a highly efficient, single-step synthesis of the final product by reacting this advanced precursor directly with methylamine, bypassing the initial chlorosulfonylation step.

Catalytic Approaches in Sulfonamide Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. While direct catalytic synthesis of this compound is not extensively documented, several catalytic strategies are highly relevant for the formation of the core sulfonamide structure and its pyrimidine framework. These approaches represent powerful chemo-transformative strategies in the field.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been applied to the synthesis of aryl and heteroaryl sulfonamides. One prominent method is the Suzuki-Miyaura coupling, which can be adapted to form a carbon-sulfur bond. This typically involves the reaction of an aryl or heteroaryl boronic acid with a source of sulfur dioxide, followed by coupling with an amine. While often used for C-C bond formation, palladium catalysts can also mediate the desulfonylation of arylsulfonyl chlorides, though specific ligands can promote the desired C-S bond formation to install a sulfonyl chloride group.

Copper-Mediated Transformations

Copper-based catalytic systems have been extensively investigated for the synthesis of a wide variety of sulfonamides. These methods are valued for the low cost and low toxicity of copper compared to other transition metals. Copper catalysts are effective in promoting the sulfonylation of organic compounds through various mechanisms, including direct C-H functionalization or multicomponent domino reactions. nih.govmdpi.com For instance, copper-catalyzed three-component reactions of arylboronic acids, nitroarenes, and a sulfur dioxide source can produce a range of sulfonamides with good to excellent yields and broad substrate scope.

Stereoselective Catalytic Hydrogenation

Stereoselective catalytic hydrogenation is a critical tool for introducing specific stereochemistry into a molecule. While the target compound, this compound, is achiral, this technique is highly relevant for the synthesis of more complex, chiral sulfonamide-containing molecules. This method could be applied to the synthesis of chiral precursors or to modify other substituents on the pyrimidine ring. For example, a nitro group on the pyrimidine ring could be stereoselectively hydrogenated to a chiral amine, which could then be further functionalized. The development of chiral ligands for transition metals like ruthenium and rhodium has enabled high enantioselectivity in the hydrogenation of various functional groups.

Zinc Chloride-Catalyzed Reactions

Zinc chloride (ZnCl₂) is a versatile Lewis acid catalyst employed in a variety of organic transformations, including the synthesis of heterocyclic systems like pyrimidines. One notable application involves a three-component coupling reaction. In a procedure developed by Konakahara et al., functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) react in the presence of zinc chloride to produce 4,5-disubstituted pyrimidine derivatives. growingscience.com This methodology offers a direct route to constructing the pyrimidine core, which is central to the structure of this compound.

The reaction mechanism likely involves the activation of the enamine and orthoformate by zinc chloride, facilitating the condensation and subsequent cyclization with ammonium acetate to form the pyrimidine ring. The efficiency and substrate scope of this reaction make it a valuable tool for the synthesis of a library of pyrimidine derivatives.

Table 1: Zinc Chloride-Catalyzed Synthesis of 4,5-Disubstituted Pyrimidines

| Enamine Substrate | Orthoformate | Amine Source | Catalyst | Product | Reference |

| Functionalized Enamines | Triethyl Orthoformate | Ammonium Acetate | ZnCl₂ | 4,5-Disubstituted Pyrimidines | growingscience.com |

Cyclization and Annulation Methodologies

Cyclization and annulation reactions are fundamental strategies for the construction of the heterocyclic core of molecules like this compound. These methods provide efficient pathways to build complex ring systems from simpler acyclic or cyclic precursors.

Oxidative Annulation Reactions

Oxidative annulation offers a powerful method for the formation of aromatic heterocyclic rings. A relevant example is the K₂S₂O₈-facilitated oxidative annulation reaction involving formamide (B127407) for the synthesis of 4-arylpyrimidines. nih.gov This approach utilizes an acetophenone-formamide conjugate which, upon activation, undergoes cyclization to form the pyrimidine ring. nih.gov While this specific example leads to a 4-arylpyrimidine, the underlying principle of oxidative C-H activation and C-N bond formation is a key strategy in heterocyclic synthesis.

Intramolecular Cyclization Protocols

Intramolecular cyclization is a key step in the synthesis of many fused heterocyclic systems. For instance, the synthesis of triazolopyrimidines can be achieved through the cyclization of appropriately substituted pyrimidine precursors. orientjchem.org In one reported method, a pyrimidine intermediate undergoes cyclization with a triazole moiety in the presence of DMF/K₂CO₃ via reflux to yield a triazolopyrimidine. orientjchem.org This strategy highlights how the pyrimidine ring can serve as a scaffold for the construction of more complex, fused heterocyclic systems.

Multi-component Reaction Applications

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. researchgate.netacs.org A sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.orgorganic-chemistry.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps to regioselectively form highly substituted pyrimidines. acs.orgorganic-chemistry.orgnih.gov Such MCRs are particularly attractive for creating diverse libraries of pyrimidine derivatives for screening and optimization in drug discovery. researchgate.net

Another example of a one-pot, three-component reaction for the synthesis of pyrimidine derivatives involves the reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride. growingscience.com This reaction, catalyzed by magnetic nano Fe₃O₄ particles under solvent-free conditions, provides good yields of pyrimidine-5-carbonitrile derivatives. growingscience.com

Table 2: Examples of Multi-component Reactions for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Amidine | Alcohol(s) | - | Iridium-pincer complex | Substituted Pyrimidines | acs.orgorganic-chemistry.orgnih.gov |

| Aldehyde | Malononitrile | Benzamidine HCl | Magnetic nano Fe₃O₄ | Pyrimidine-5-carbonitriles | growingscience.com |

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. The Smiles rearrangement is a classic example of a reaction where mechanistic studies have been vital.

Smiles Rearrangement Mechanisms

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. acs.org In the context of sulfonamides, this rearrangement is a powerful tool for forming new C-N or C-C bonds. acs.org Sulfonamides are common substrates for the Smiles rearrangement because they can provide an entropically driven pathway through the extrusion of sulfur dioxide (SO₂). acs.org

The general mechanism involves an intramolecular attack of a nucleophile on an activated aromatic ring, leading to a spirocyclic intermediate. Subsequent cleavage of a carbon-sulfur bond and rearomatization, often with the extrusion of SO₂, yields the rearranged product. While a specific Smiles rearrangement involving this compound is not detailed in the reviewed literature, the general reactivity of sulfonamides in such rearrangements suggests that the pyrimidine ring could participate in or influence this type of transformation. Thia-Fries-type processes, which can precede a Smiles rearrangement, have also been considered in the mechanistic elucidation of reactions involving sulfonamides. acs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the synthesis and modification of the this compound scaffold. The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups and bearing a suitable leaving group.

The reactivity of substituted pyrimidines towards nucleophiles is a well-established principle. For instance, the chlorine atoms in chloropyrimidines are readily displaced by various nucleophiles. The kinetics of substitution on 2-chloropyrimidine (B141910) show that these reactions are typically second-order, being first-order in both the substrate and the nucleophile. zenodo.org The presence of the electron-withdrawing sulfonamide group at the 5-position and the nitrogen atoms within the pyrimidine ring enhances the electrophilicity of the carbon atoms, making the ring more susceptible to nucleophilic attack.

In the context of this compound, if a precursor like 2,4-dichloro-5-sulfonylpyrimidine were used, nucleophilic attack would be highly regioselective. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position in such systems. researchgate.net However, the specific precursor for the target molecule would likely be 2-methoxy-5-(chlorosulfonyl)pyrimidine. The primary nucleophilic substitution occurs at the sulfonyl chloride group with methylamine to form the sulfonamide bond.

Further nucleophilic substitution reactions on the pyrimidine ring of this compound itself are also conceivable. For example, displacement of the methoxy (B1213986) group at the C2 position by a stronger nucleophile could occur, although this would typically require harsh conditions as methoxy is not an ideal leaving group. The lability of such groups can be influenced by the reaction conditions and the nature of the nucleophile. rsc.org

| Reaction Type | Substrate | Nucleophile | Typical Product | Key Considerations |

|---|---|---|---|---|

| Sulfonamide Formation | 2-Methoxypyrimidine-5-sulfonyl chloride | Methylamine (CH₃NH₂) | This compound | Primary synthetic route for the title compound. |

| SNAr on Pyrimidine Ring | 4-Chloro-2-methoxypyrimidine derivative | Amines, Alkoxides, Thiolates | 4-Substituted-2-methoxypyrimidine | Position of leaving group and activating groups determines regioselectivity. researchgate.net |

| Displacement of Methoxy Group | This compound | Strong nucleophiles (e.g., excess NaOMe) | Potential for substitution at C2, though generally difficult. rsc.org | Requires forcing conditions; methoxy is a poor leaving group. |

Charge Transfer Complexation in Reaction Pathways

Charge-transfer (CT) complexes are formed between electron-donating and electron-accepting molecules. In the context of synthesizing this compound, the formation of CT complexes can play a role, particularly in the reaction between an electron-rich amine (donor) and an electron-deficient sulfonyl chloride or a related precursor (acceptor). researchgate.net

The interaction between sulfonamides as electron donors and various π-acceptors has been studied, often forming stable CT complexes that can be characterized spectrophotometrically. researchgate.netsemanticscholar.org This complexation involves the transfer of an electron from the donor to the acceptor. While often explored for analytical purposes, the underlying principle of electron transfer is relevant to synthetic mechanisms.

In the reaction pathway to form the S-N bond, a transient charge-transfer complex may form between the nucleophilic amine (e.g., methylamine) and the electrophilic sulfur center of the sulfonyl derivative. This initial association can facilitate the subsequent bond formation by bringing the reactants into close proximity and lowering the activation energy of the substitution reaction. The pyrimidine ring itself, being electron-deficient, can also participate in forming CT complexes with suitable donors. nih.gov

The formation of these complexes is influenced by factors such as the ionization potential of the donor, the electron affinity of the acceptor, and the solvent polarity. researchgate.netnih.gov While direct isolation of such transient intermediates in the synthesis of this compound is not commonly reported, their involvement provides a mechanistic rationale for the observed reactivity.

Oxidative S-N Coupling Mechanisms

Modern synthetic strategies increasingly rely on oxidative S-N coupling to form sulfonamide bonds, bypassing the traditional route involving sulfonyl chlorides. These methods offer a more direct and often more environmentally benign approach, typically starting from readily available thiols and amines. acs.org

One prominent method is the electrochemical oxidative coupling of thiols and amines. acs.orgnih.gov This process is driven by electricity and avoids the need for chemical oxidants or catalysts. acs.org A plausible mechanism involves the initial anodic oxidation of a pyrimidine-thiol precursor to form a disulfide. Subsequently, the amine is oxidized to a radical cation, which then reacts with the disulfide to generate a sulfenamide (B3320178) intermediate. rsc.org This intermediate undergoes two further oxidation steps to yield the final sulfonamide. acs.orgrsc.org

Proposed Electrochemical Synthesis Pathway:

Thiol Oxidation: 2-Methoxy-pyrimidine-5-thiol is oxidized at the anode to form the corresponding disulfide.

Amine Oxidation: Methylamine is oxidized to its aminium radical cation.

S-N Bond Formation: The aminium radical reacts with the disulfide to yield a sulfenamide.

Further Oxidation: The sulfenamide is oxidized to a sulfinamide, and then to the final this compound. rsc.org

Chemical oxidants can also achieve this transformation. For example, iodine-mediated oxidative S-N coupling between aryl thiols and amines provides a metal-free method to synthesize sulfonamides under mild conditions. thieme-connect.com This approach avoids the use of potentially toxic metals and harsh reagents.

| Method | Starting Materials | Key Reagents/Conditions | Proposed Intermediate | Advantages |

|---|---|---|---|---|

| Electrochemical Coupling | Pyrimidine-thiol, Amine | Electricity, Graphite/Steel electrodes | Sulfenamide acs.orgrsc.org | Environmentally benign, no sacrificial reagents. acs.orgnih.gov |

| Iodine-Mediated Coupling | Aryl Thiol, Amine | I₂O₅ or I₂/tBuOOH | Thiyl radical rsc.orgthieme-connect.com | Metal-free, mild conditions. thieme-connect.com |

| Copper-Catalyzed Coupling | Aryl Boronic Acid, Amine, SO₂ source (DABSO) | Copper catalyst | Sulfinate | High selectivity, mild conditions. acs.orgthieme-connect.com |

Synthetic Strategies for Analogs and Derivatives

Design and Synthesis of Pyrimidine-Sulfonamide Hybrid Scaffolds

The hybridization of pyrimidine and sulfonamide moieties is a prominent strategy in medicinal chemistry to develop novel therapeutic agents. nih.govtandfonline.com This approach combines two pharmacologically important scaffolds to create a single molecule that may exhibit synergistic or unique biological activities. nih.gov The this compound core serves as an excellent platform for developing such hybrids, which have shown potential as anticancer agents. nih.govnih.gov

The design of these hybrids often involves linking the pyrimidine-sulfonamide core to another bioactive heterocycle or functional group. researchgate.netjocpr.com The synthesis typically follows a convergent approach where the pyrimidine-sulfonamide fragment is prepared first, followed by coupling to the second fragment. For instance, a common synthetic route involves the reaction of a sulfonyl chloride intermediate with an amine-containing fragment.

A general synthetic pathway could involve:

Preparation of the Core: Synthesis of 2-methoxypyrimidine-5-sulfonyl chloride.

Coupling Reaction: Reaction of the sulfonyl chloride with a diverse range of primary or secondary amines that are part of another heterocyclic system (e.g., quinolone, diazepam). nih.govnih.gov

This modular approach allows for the creation of large libraries of hybrid compounds for biological screening. nih.gov

Regioselective Modifications of the Pyrimidine Nucleus

Further functionalization of the this compound core requires regioselective control. The electronic nature of the existing substituents—the electron-donating methoxy group at C2 and the electron-withdrawing sulfonamide group at C5—governs the reactivity of the remaining positions on the pyrimidine ring (C4 and C6).

The C4 and C6 positions are activated towards nucleophilic attack if a leaving group is present, but they are also susceptible to metallation followed by reaction with an electrophile. Methods for regioselective zincation of pyrimidines using bimetallic bases like TMPZnX·LiX have been developed. nih.gov Such a strategy could potentially be used to introduce substituents at the C2 position of a pyrimidine ring, although the existing methoxy group would likely need to be replaced by a halogen first. nih.gov

For electrophilic substitution, the pyrimidine ring is generally deactivated. However, direct C-H functionalization methods are emerging. Regioselective amination of polychloropyrimidines often occurs at the 2-position, highlighting the intricate electronic effects that control reactivity. nih.gov Alkylation of related thiopyrimidines also proceeds with high regioselectivity. bjmu.edu.cn In the case of this compound, the C6 position is the most likely site for electrophilic attack or metallation due to the directing effects of the ring nitrogens and the C2-methoxy group.

Diversification of the Sulfonamide Moiety

The sulfonamide moiety (-SO₂-NH-CH₃) offers a straightforward handle for creating a diverse range of analogs. The N-methyl group can be readily replaced by a wide array of alkyl, aryl, or heterocyclic groups. This is achieved by reacting the common intermediate, 2-methoxypyrimidine-5-sulfonyl chloride, with different primary or secondary amines. acs.org

This strategy allows for the systematic exploration of the chemical space around the sulfonamide nitrogen, which is crucial for modulating properties such as solubility, lipophilicity, and biological target engagement. nih.gov The synthesis of a library of analogs would involve parallel reactions between the sulfonyl chloride and a collection of diverse amines. acs.org

For example, reacting 2-methoxypyrimidine-5-sulfonyl chloride with:

Ammonia: would yield the primary sulfonamide (N-unsubstituted). acs.org

Cyclopropylamine: would produce the N-cyclopropyl derivative. acs.org

Aniline derivatives: would generate a series of N-aryl sulfonamides.

This diversification is a cornerstone of structure-activity relationship (SAR) studies in drug discovery programs focused on pyrimidine-sulfonamide scaffolds. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. It provides information about the carbon-hydrogen framework.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 2-Methoxy-N-methylpyrimidine-5-sulfonamide, the analysis would confirm its molecular formula (C₆H₈N₄O₃S). The fragmentation pattern would likely involve cleavage of the sulfonamide bond (S-N bond) and loss of SO₂. nih.govnih.gov However, specific mass spectral data and a detailed fragmentation analysis for this molecule are not documented.

Single Crystal X-ray Diffraction (SC-XRD) Studies

SC-XRD is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. nih.gov An SC-XRD study would reveal the exact conformation of the this compound molecule in the solid state. A search of crystallographic databases did not locate any crystal structure reports for this compound.

Conformational Analysis in the Solid StateA conformational analysis, which describes the spatial arrangement of atoms and the orientation of substituent groups in the solid state, cannot be conducted without the foundational crystallographic data.

While theoretical and computational methods could be employed to predict these structural properties, such studies for this compound were not found in the surveyed literature. The elucidation of these molecular parameters awaits future experimental investigation and publication in peer-reviewed scientific journals.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the study of molecular systems with high accuracy. For molecules like 2-Methoxy-N-methylpyrimidine-5-sulfonamide, these calculations are performed to elucidate properties that may be difficult to measure experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying pyrimidine (B1678525) and sulfonamide derivatives. iosrjournals.orgmdpi.com

Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. scielo.org.mx This process systematically alters the positions of the atoms to find the configuration with the minimum energy. physchemres.org For pyrimidine derivatives, DFT calculations can predict key geometrical parameters like bond lengths and angles. For instance, in a related compound, 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine, the bond lengths and angles were calculated using the B3LYP method and compared with experimental X-ray diffraction data, showing good agreement. researchgate.net This process confirms the predicted geometry and provides a reliable structure for further calculations. nih.gov

Below is a table showing a comparison of typical experimental and calculated bond lengths for a similar pyrimidine derivative, illustrating the accuracy of DFT methods.

| Bond | Experimental Bond Length (Å) researchgate.net | Calculated Bond Length (Å) (B3LYP/6-311++G(d,p)) researchgate.net |

| N1–C2 | 1.306 | 1.312 |

| N3–C4 | 1.328 | 1.328 |

| C5–C6 | 1.376 | 1.395 |

| Cl1–C2 | 1.739 | 1.758 |

| O1–C4 | 1.333 | 1.342 |

Vibrational Frequency Analysis and Spectral Correlation

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. physchemres.org This analysis allows for the assignment of specific vibrational modes, such as stretching, bending, and torsional motions, to the observed spectral bands. nih.gov For example, in studies of benzaldehyde (B42025) derivatives, a combination of inelastic neutron scattering (INS) spectroscopy and periodic DFT calculations has allowed for confident assignment of vibrational modes, including low-wavenumber torsional vibrations. nih.gov

Selection and Evaluation of Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. iosrjournals.org The functional approximates the complex electron exchange and correlation energies, while the basis set is a set of mathematical functions used to build the molecular orbitals. mdpi.com

Commonly used functionals for organic molecules include B3LYP (Becke, three-parameter, Lee–Yang–Parr) and WB97XD, which includes dispersion corrections. nih.goviosrjournals.org Basis sets are typically of the Pople type, such as 6-31G* or 6-311++G(d,p), which provide a good balance of accuracy and computational efficiency. iosrjournals.orgmdpi.com The selection of an appropriate functional and basis set is often validated by comparing the calculated results, such as geometric parameters or vibrational spectra, with available experimental data. iosrjournals.orgresearchgate.net

The table below summarizes functionals and basis sets frequently used in the study of pyrimidine derivatives.

| Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies physchemres.orgresearchgate.net |

| B3LYP | 6-31+G(d,p) | Geometry Optimization iosrjournals.org |

| PBEPBE | 6-311++G(d,p) | Structural Analysis researchgate.net |

| WB97XD | Not Specified | Structural Property Prediction nih.gov |

Ab Initio Theoretical Frameworks

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data or empirical parameters. iosrjournals.org The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a starting point for more advanced calculations. mdpi.com While DFT methods are generally more accurate for a given computational cost, HF calculations are still valuable for comparative studies. For instance, a comparative study on 2-amino-4-methoxy-6-methyl pyrimidine calculated theoretical geometric parameters using both HF and DFT methods to evaluate their performance. iosrjournals.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To investigate the electronic properties and predict UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The results provide information on the maximum absorption wavelength (λmax), oscillator strengths, and the nature of the molecular orbitals involved in the transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.net Analysis of these frontier molecular orbitals is crucial for understanding the electronic behavior and reactivity of the molecule. nih.gov For example, TD-DFT calculations on a benzamide (B126) derivative were used to simulate the UV-Vis spectrum and analyze the electron-hole distributions. researchgate.net

Electronic Structure and Bonding Analysis

Intensive searches of scientific literature and chemical databases have revealed a notable absence of specific computational and theoretical studies focused exclusively on this compound. While research exists for the broader class of pyrimidine-sulfonamide derivatives, detailed analyses pertaining to the electronic structure, bonding characteristics, and charge transfer phenomena of this particular molecule are not publicly available.

General computational studies on related pyrimidine and sulfonamide compounds indicate that this class of molecules possesses interesting electronic properties, often investigated for its potential pharmacological applications. These studies typically employ methods such as Density Functional Theory (DFT) to explore molecular geometries, frontier molecular orbitals, and electrostatic potentials to understand their reactivity and interaction mechanisms. However, without specific research on this compound, the following sections cannot be populated with the detailed, scientifically accurate data and interactive tables as requested. The foundational theoretical concepts are outlined below to illustrate the type of analysis that would be performed if data were available.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Profiles

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. The profiles of these orbitals, which describe their spatial distribution over the molecule, are crucial for understanding the sites of electrophilic and nucleophilic attack.

For this compound, a computational study would calculate the energies of the HOMO and LUMO and visualize their distribution across the pyrimidine ring, the methoxy (B1213986) group, and the sulfonamide moiety. This analysis would provide insights into its stability and potential reaction pathways.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals.

This analysis provides a quantitative measure of the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, particularly π → π* and n → π* transitions, are key to understanding the stability conferred by resonance and hyperconjugation. For this compound, NBO analysis would elucidate the electronic interactions between the pyrimidine ring and its substituents, quantifying the stability gained from these delocalizations.

Quantitative Topology of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of an atom within a molecule and characterizes the nature of chemical bonds based on the topology of the electron density. This method identifies critical points in the electron density, such as bond critical points (BCPs), which are located between two interacting nuclei.

The properties of the electron density at these BCPs, including its magnitude (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), are used to classify chemical bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions. QTAIM analysis of this compound would allow for a detailed characterization of all the intramolecular bonds, providing a deeper understanding of its chemical structure.

Noncovalent Interaction (NCI) Index Analysis

The Noncovalent Interaction (NCI) index is a computational tool used to visualize and analyze weak, noncovalent interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial for understanding molecular conformation and intermolecular recognition.

The NCI analysis is based on the electron density and its reduced density gradient. It generates three-dimensional isosurfaces that highlight regions of noncovalent interactions. The color of these surfaces indicates the nature and strength of the interaction. An NCI analysis of this compound would reveal the presence and nature of any intramolecular hydrogen bonds or other noncovalent interactions that contribute to its three-dimensional structure and stability.

Mulliken Charge Distribution and Electrostatic Potentials

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimation of the partial atomic charges. This information is valuable for understanding the electrostatic properties of a molecule.

The molecular electrostatic potential (MEP) is a related concept that maps the electrostatic potential onto the electron density surface of a molecule. The MEP provides a visual representation of the charge distribution and is used to predict the sites for electrophilic and nucleophilic attack. For this compound, calculating the Mulliken charges and generating an MEP map would identify the electron-rich and electron-poor regions, offering insights into its reactivity and intermolecular interaction patterns.

Intramolecular and Intermolecular Charge Transfer Phenomena

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This phenomenon is of significant interest in the study of fluorescent molecules and molecular electronics.

Intermolecular charge transfer occurs between two separate molecules, a donor and an acceptor. Both types of charge transfer can be investigated using computational methods by analyzing the changes in electron density distribution between the ground and excited states or between interacting molecules. A study of this compound would involve calculating its excited state properties to determine if ICT is likely to occur and to characterize the nature of such a transfer.

Prediction of Molecular Reactivity and Stability Indices

No studies detailing the molecular reactivity and stability indices, such as HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, hardness, and softness for this compound were found in the provided search results.

Theoretical Characterization of Optoelectronic Properties

Specific theoretical characterizations of the optoelectronic properties of this compound are not available in the searched literature.

Linear Polarizability Calculations

No data from linear polarizability calculations for this compound could be retrieved from the search results.

Nonlinear Optical (NLO) Properties

Information regarding the nonlinear optical (NLO) properties, including first and second-order hyperpolarizability, of this compound is absent from the available search results.

Supramolecular Chemistry and Crystal Engineering Principles

Investigation of Noncovalent Interactions in Crystalline Architectures

The molecular structure of 2-Methoxy-N-methylpyrimidine-5-sulfonamide, featuring hydrogen bond donors (N-H group), multiple acceptors (sulfonyl oxygens, pyrimidine (B1678525) nitrogens, and the methoxy (B1213986) oxygen), and aromatic rings, allows for a rich variety of noncovalent interactions that direct its self-assembly into a crystalline lattice.

Hydrogen bonds are among the most significant interactions in determining the crystal structures of sulfonamides. acs.org The sulfonamide group itself provides a robust N-H donor and two sulfonyl oxygen acceptors. In the case of this compound, the secondary amine (N-H) of the sulfonamide is a primary hydrogen bond donor. The pyrimidine ring offers two nitrogen atoms as potential hydrogen bond acceptors, in addition to the oxygen atoms of the sulfonyl and methoxy groups.

A detailed analysis of related crystal structures reveals several common hydrogen bonding motifs. The N-H group of the sulfonamide can form strong hydrogen bonds with the sulfonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers. nih.govnih.gov Alternatively, the N-H group can interact with the nitrogen atoms of the pyrimidine ring, a common interaction in pyrimidine-containing crystal structures. acs.org

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| N-H…O | Sulfonamide N-H | Sulfonyl O | 2.8 - 3.2 | 150 - 180 |

| N-H…N | Sulfonamide N-H | Pyrimidine N | 2.9 - 3.3 | 160 - 180 |

| C-H…O | Pyrimidine/Methyl C-H | Sulfonyl/Methoxy O | 3.0 - 3.6 | 120 - 170 |

| C-H…N | Pyrimidine/Methyl C-H | Pyrimidine N | 3.2 - 3.7 | 130 - 160 |

Note: The data in this table is representative of interactions found in related sulfonamide and pyrimidine crystal structures and serves as an illustrative guide.

While this compound does not itself contain a halogen atom, the introduction of one at various positions on the pyrimidine ring could introduce halogen bonding as a significant structure-directing interaction. Halogen bonds are noncovalent interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.com

In the context of co-crystals, sulfonamides have been shown to interact with halogen bond donors. mdpi.comnih.gov The oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrimidine ring in this compound could act as potent halogen bond acceptors. Studies on co-crystals of sulfonamides with diiodotetrafluorobenzene have revealed both X···O/N and X···π interactions, with the latter sometimes being dominant. mdpi.comnih.gov The geometry of these interactions is typically linear, with the angle approaching 180°.

| Interaction Type | Halogen Donor | Acceptor Site on Analogues | Typical Distance (Å) | Typical Angle (°) |

| I…O | C-I | Sulfonyl O | 2.8 - 3.2 | ~170 - 180 |

| I…N | C-I | Pyrimidine N | 2.9 - 3.3 | ~175 - 180 |

| I…π | C-I | Pyrimidine Ring | 3.3 - 3.8 | ~160 - 175 |

Note: This table presents typical parameters for halogen bonds that could be formed by halogenated derivatives of this compound or its co-crystals, based on data from related compounds.

The pyrimidine ring in this compound is an aromatic system capable of engaging in π-stacking interactions. These interactions are crucial for the stabilization of many crystal structures containing aromatic moieties. acs.org Both face-to-face and offset π-π stacking arrangements can be envisaged, where the electron-rich π-system of one pyrimidine ring interacts with the electron-deficient region of another. The centroid-to-centroid distance in such interactions is typically in the range of 3.3 to 3.8 Å. nih.gov

In addition to direct π-π stacking, C-H…π interactions are also likely to be present, where the C-H bonds of the methyl group or the pyrimidine ring point towards the face of an adjacent pyrimidine ring. These interactions are generally weaker than π-π stacking but are significant in directing the crystal packing. acs.org C-O…π interactions, involving the methoxy group, could also contribute to the supramolecular assembly. nih.gov

| Interaction Type | Interacting Moieties | Typical Centroid-Centroid Distance (Å) |

| π-π Stacking | Pyrimidine ring ↔ Pyrimidine ring | 3.3 - 3.8 |

| C-H…π | Methyl/Pyrimidine C-H ↔ Pyrimidine ring | 3.4 - 4.0 (H to centroid) |

| C-O…π | Methoxy C-O ↔ Pyrimidine ring | 3.2 - 3.6 (O to centroid) |

Note: The data provided in this table is based on typical distances observed for π-stacking interactions in aromatic and heterocyclic crystal structures.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal a high percentage of H…H, O…H/H…O, and N…H/H…N contacts, corresponding to van der Waals forces and hydrogen bonds, respectively. The C…H/H…C contacts would represent C-H…π interactions, while C…C and C…N/N…C contacts would indicate the presence of π-π stacking. nih.gov

| Contact Type | Typical Percentage Contribution | Corresponding Interaction |

| H…H | 30 - 50% | van der Waals forces |

| O…H / H…O | 20 - 30% | N-H…O and C-H…O hydrogen bonds |

| N…H / H…N | 5 - 15% | N-H…N and C-H…N hydrogen bonds |

| C…H / H…C | 5 - 15% | C-H…π interactions |

| C…C | < 5% | π-π stacking |

| C…N / N…C | < 5% | π-π stacking |

Note: This table presents hypothetical percentage contributions for this compound based on Hirshfeld surface analyses of structurally similar sulfonamide and pyrimidine derivatives.

Design and Formation of Multicomponent Crystal Forms

Crystal engineering principles can be applied to design new solid forms of this compound with tailored physicochemical properties. The formation of multicomponent crystals, such as co-crystals, is a prominent strategy in this regard.

Co-crystals are crystalline materials composed of two or more different molecules in the same crystal lattice, held together by noncovalent interactions. tbzmed.ac.ir The formation of a co-crystal is governed by thermodynamics, specifically the change in Gibbs free energy (ΔG) of the co-crystallization process. A negative ΔG indicates that co-crystal formation is spontaneous. The Gibbs free energy is related to enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS.

The formation of a co-crystal from its individual components is typically an enthalpically driven process, where the formation of new and stronger intermolecular interactions (like hydrogen bonds) in the co-crystal lattice releases energy. acs.org However, in some cases, co-crystal formation can be entropy-driven. acs.org Computational methods, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), can be used to predict the likelihood of co-crystal formation by calculating the excess enthalpy of mixing. tbzmed.ac.ir

For this compound, potential co-formers could be selected based on their ability to form robust supramolecular synthons with the sulfonamide or pyrimidine moieties. Carboxylic acids, for example, are common co-formers for compounds containing pyridine-like nitrogen atoms, as they can form strong N-H...O or O-H...N hydrogen bonds.

| Thermodynamic Parameter | Description | Significance for Co-crystal Formation |

| Gibbs Free Energy (ΔG) | The overall energy change of the process. | A negative value indicates a spontaneous process. |

| Enthalpy (ΔH) | The heat change of the process. | A negative value indicates an exothermic process, often driven by stronger intermolecular interactions. |

| Entropy (ΔS) | The change in disorder of the system. | A positive value indicates an increase in disorder, which can also drive co-crystal formation. |

Note: This table provides a general overview of the thermodynamic parameters relevant to co-crystal formation.

Proton Transfer Salts and Their Structural Attributes

While specific crystal structures of proton transfer salts involving this compound are not extensively documented in the provided search results, the behavior of analogous sulfonamide-containing pyrimidine compounds, such as sulfamethazine (B1682506), offers significant insights. nih.gov The formation of proton transfer salts typically occurs when a sufficiently acidic or basic compound is co-crystallized with a molecule that can accept or donate a proton, respectively. In the case of sulfonamides, the acidic proton is on the sulfonamide nitrogen, and for pyrimidine derivatives, the nitrogen atoms in the pyrimidine ring are basic sites for protonation.

The crystal structure of a proton transfer salt is characterized by a network of strong hydrogen bonds between the ionized species. For instance, in the proton-transfer compounds of sulfamethazine with strong organic acids like 5-nitrosalicylic acid and picric acid, the pyrimidine ring of sulfamethazine is protonated. nih.gov This creates a cation which then forms robust hydrogen bonds with the anionic counterion. In the salt with 5-nitrosalicylic acid, the protonated pyrimidinium cation and the carboxylate anion form distinct cation-anion heterodimer pairs through intermolecular N(+)-H···O(carboxylate) and N-H···O(carboxylate) hydrogen bonds, resulting in a cyclic R2(2)(8) graph set motif. nih.gov A similar principle would apply to this compound, where the pyrimidine nitrogen would be the likely site of protonation in the presence of a strong acid.

Table 1: Key Structural Attributes of Analogous Proton Transfer Salts

| Feature | Description | Reference |

| Protonation Site | Typically the nitrogen atoms of the pyrimidine ring. | nih.gov |

| Primary Hydrogen Bonds | Strong N(+)-H···O interactions between the protonated pyrimidine and the anionic counterion. | nih.gov |

| Common Supramolecular Motifs | Cyclic motifs such as R2(2)(8) are observed in cation-anion heterodimers. | nih.gov |

| Secondary Interactions | π-π stacking between aromatic/heteroaromatic rings contributes to crystal packing. | nih.gov |

Principles of Supramolecular Synthons and Self-Assembly

The assembly of this compound into a crystalline solid is guided by the principles of supramolecular synthons, which are robust and predictable non-covalent interactions. acs.org For sulfonamides, a well-established hierarchy of these synthons dictates the most probable hydrogen-bonding patterns. nih.goviucr.org The sulfonamide group itself possesses both hydrogen bond donors (N-H) and acceptors (S=O), making it a versatile functional group in crystal engineering. nih.goviucr.orgresearchgate.net

The self-assembly of pyrimidine derivatives is also a subject of significant study, with their hydrogen bonding capabilities playing a crucial role in the formation of ordered structures. nih.govacs.orgnih.gov The nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors, and when combined with the donor and acceptor sites of the sulfonamide group, a variety of intermolecular interactions are possible.

In the crystal packing of sulfonamide-containing compounds, N-H···O hydrogen bonds involving the sulfonamide group are common. researchgate.net Furthermore, in pyrimidine-containing sulfonamides, N-H···N hydrogen-bonding interactions between the sulfonamide NH and a pyrimidine nitrogen of a neighboring molecule can lead to the formation of extended chains or more complex three-dimensional networks. nih.gov

The interplay of these synthons leads to the formation of a stable, three-dimensional supramolecular architecture. The specific synthons that are expressed in the crystal structure of this compound would depend on factors such as steric hindrance and the presence of other competing functional groups. However, based on the established principles of supramolecular chemistry, a combination of sulfonamide-sulfonamide and sulfonamide-pyrimidine interactions would be expected to dominate the crystal packing. nih.goviucr.orgresearchgate.net

Table 2: Common Supramolecular Synthons in Sulfonamides and Pyrimidines

| Synthon Type | Description |

| Sulfonamide Homosynthon | Involves N-H···O=S hydrogen bonds between two sulfonamide groups. |

| Sulfonamide-Pyrimidine Heterosynthon | Characterized by N-H···N hydrogen bonds between the sulfonamide N-H and a pyrimidine ring nitrogen. |

| π-π Stacking | Interactions between the aromatic rings of the pyrimidine and any other aromatic moieties. |

Based on a comprehensive search of available scientific literature, there is no specific information detailing the coordination chemistry of the compound “this compound.” The provided outline requires detailed experimental research findings, including the synthesis, structural characterization, binding modes, and spectroscopic data of this specific compound's metal complexes.

As this information is not available in the public domain, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the requested structure and content. Generating such an article without specific research on the target compound would result in speculation and would not meet the required standards of scientific accuracy.

Should research on the coordination chemistry of this compound become publicly available, this article can be generated. Alternatively, a more general overview of the coordination chemistry of related pyrimidine-sulfonamide derivatives could be provided, based on existing literature for analogous compounds.

Coordination Chemistry and Ligand Development

Computational Modeling of Metal-Ligand Interactions in Complexes

The study of metal-ligand interactions in coordination complexes of molecules like 2-Methoxy-N-methylpyrimidine-5-sulfonamide is significantly enhanced by computational modeling techniques. These in silico methods provide deep insights into the geometric, electronic, and thermodynamic properties of these complexes, which can be challenging to determine experimentally. Primarily, Density Functional Theory (DFT) and molecular docking are employed to elucidate the nature of the coordination bonds and predict the behavior of these complexes in biological systems.

Density Functional Theory (DFT) Studies

Density Functional Theory (T) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as metal complexes. It is instrumental in predicting the optimized geometries of ligands and their metal chelates, providing data on bond lengths, bond angles, and dihedral angles.

For a hypothetical complex of this compound with a metal ion, DFT calculations could predict the most stable conformation. The theory allows for the calculation of various molecular properties that help in understanding the metal-ligand bond. For instance, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of the chemical reactivity and kinetic stability of the complex. A large energy gap suggests high stability and low reactivity. bohrium.com

Furthermore, DFT enables the calculation of global reactivity descriptors, which provide a quantitative measure of the stability and reactivity of the complex. These descriptors are derived from the energies of the HOMO and LUMO and include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Representative Calculated Quantum Chemical Parameters for a Hypothetical Metal Complex of a Sulfonamide Ligand

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -2.3 |

| Energy Gap (ΔE) (eV) | 4.2 |

| Electronegativity (χ) | 4.4 |

| Chemical Hardness (η) | 2.1 |

| Global Electrophilicity Index (ω) | 4.59 |

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. It provides a detailed understanding of the charge transfer and intramolecular interactions between the metal ion and the ligand. NBO analysis can quantify the stabilization energy associated with these interactions, confirming the delocalization of electron density from the ligand's donor atoms to the metal's acceptor orbitals, which is characteristic of coordinate bonding.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound metal complexes, docking is primarily used to predict the binding interactions with biological macromolecules, such as enzymes or DNA. rsc.orgresearchgate.net

These simulations can elucidate the binding mode and affinity of the complex within the active site of a target protein. For example, studies on similar sulfonamide metal complexes have used molecular docking to understand their inhibitory effects on enzymes like carbonic anhydrase. rsc.org The docking results typically show the specific amino acid residues involved in the interaction, highlighting the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. rsc.org

The output of a docking simulation includes a docking score, which is an estimation of the binding free energy, and a visual representation of the binding pose. A lower docking score generally indicates a more favorable binding interaction.

Table 2: Illustrative Molecular Docking Results for a Sulfonamide-Metal Complex with a Target Protein

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | His94, His96, Thr199, Thr200 |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

| Hydrogen Bond Distance (Å) | 2.1 - 3.0 |

By combining the insights from both DFT and molecular docking, researchers can build a comprehensive model of the metal-ligand interactions in complexes of this compound. These computational approaches are invaluable for rationalizing experimental observations and for the future design of novel metal-based compounds with specific chemical and biological properties. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for 2-Methoxy-N-methylpyrimidine-5-sulfonamide to maximize yield and purity?

- Methodological Answer : The synthesis typically involves sulfonamide coupling between 2-methoxy-5-chloropyrimidine and methylamine, followed by purification via column chromatography. Key parameters include:

- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility .

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for efficient coupling reactions .

- Temperature : Reactions often proceed at 80–100°C under inert atmospheres to prevent oxidation .

- Purity Optimization : Continuous flow reactors can improve yield (up to 85%) and reduce byproducts compared to batch methods .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm methoxy (-OCH₃) and sulfonamide (-SO₂NHCH₃) groups. Aromatic protons in the pyrimidine ring typically appear as doublets (δ 8.2–8.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 244.07) .

- X-ray Crystallography : Resolve bond angles and planarity of the pyrimidine-sulfonamide core for conformational studies .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonamide group activates the pyrimidine ring at the 4- and 6-positions. Computational studies (DFT) show partial positive charges at these sites, favoring nucleophilic attack. Experimental validation via reactions with amines or thiols can confirm reactivity trends .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data on the compound’s binding affinity?

- Methodological Answer :

- Validation Workflow :

Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., dihydrofolate reductase).

Compare results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.

Adjust force fields (e.g., AMBER) to account for solvation effects or conformational flexibility .

- Case Study : Discrepancies in binding energies >2 kcal/mol may arise from protonation state variations—adjust pH during simulations to match experimental conditions .

Q. What strategies mitigate metabolic instability of this compound in in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce ester or carbamate groups at the sulfonamide nitrogen to enhance bioavailability .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce oxidative metabolism .

- Formulation : Use liposomal encapsulation to prolong half-life, as demonstrated with related sulfonamides .

Q. How do steric and electronic effects of the methoxy group impact the compound’s selectivity in enzyme inhibition assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., -Cl, -CF₃) at the 2-methoxy position.

- Enzyme Assays : Test against homologous enzymes (e.g., bacterial vs. human carbonic anhydrase) to assess selectivity.

- Computational Analysis : Map electrostatic potential surfaces to identify steric clashes or favorable interactions .

Data Contradiction Analysis

Q. Why do some studies report antibacterial activity while others show no efficacy for this compound?

- Methodological Answer : Contradictions may arise from:

- Strain Variability : Test against gram-negative (e.g., E. coli ATCC 25922) and gram-positive (e.g., S. aureus ATCC 29213) strains under standardized CLSI protocols .

- Efflux Pump Interference : Use efflux pump inhibitors (e.g., PAβN) to determine if resistance is mediated by membrane transporters .

- Biofilm Formation : Assess activity in biofilm vs. planktonic cultures, as sulfonamides often show reduced efficacy in biofilms .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays to distinguish compound-specific effects from solvent artifacts?

- Methodological Answer :

- Solvent Controls : Use DMSO or THF at the same concentration as test samples.

- Positive Controls : Include known cytotoxins (e.g., doxorubicin) to validate assay sensitivity.

- Matrix Effects : Test compound stability in cell culture media (e.g., DMEM + 10% FBS) to rule out precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.